molecular formula C15H11N3O2S B2671164 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide CAS No. 338975-41-0

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide

Cat. No.: B2671164
CAS No.: 338975-41-0
M. Wt: 297.33
InChI Key: NQYPFJZQBGGGIO-UHFFFAOYSA-N
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Description

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide typically involves the condensation of 2-aminobenzothiazine with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzothiazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted benzothiazine compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential use in the treatment of diseases due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives such as:

  • 2-aminobenzothiazine
  • 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
  • N-(3-pyridinyl)benzothiazine

Uniqueness

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide is unique due to its specific structure, which combines the benzothiazine and pyridine moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(17-10-4-3-7-16-9-10)8-14-18-15(20)11-5-1-2-6-12(11)21-14/h1-7,9H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYPFJZQBGGGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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